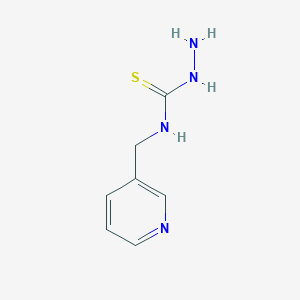

4-(3-Picolyl)-3-thiosemicarbazide

Description

Contextualization within Thiosemicarbazide (B42300) Chemistry

Thiosemicarbazides are a class of organic compounds characterized by a hydrazinecarbothioamide core structure. They are derivatives of thiourea (B124793) where one of the amino groups is replaced by a hydrazinyl group. This structural feature makes them versatile building blocks in organic synthesis, particularly for the preparation of various heterocyclic compounds. ijper.orgresearchgate.net The presence of nitrogen and sulfur atoms in the thiosemicarbazide backbone imparts them with excellent metal-chelating properties, which is often linked to their biological activities. ijper.org

Below is a data table outlining the key chemical properties of 4-(3-Picolyl)-3-thiosemicarbazide.

| Property | Value |

| IUPAC Name | 1-amino-3-(pyridin-3-ylmethyl)thiourea |

| Molecular Formula | C₇H₁₀N₄S |

| Molecular Weight | 182.25 g/mol |

| CAS Number | 76609-47-7 |

This data is sourced from public chemical databases.

Significance of the 3-Picolyl Moiety in Compound Design

The incorporation of a pyridine (B92270) ring, and specifically a picolyl group (a methylpyridine substituent), into a pharmacologically active scaffold is a common strategy in drug design. The pyridine ring is a bioisostere of a phenyl group but with distinct electronic properties and the ability to participate in hydrogen bonding through its nitrogen atom. This can significantly influence the compound's solubility, membrane permeability, and interaction with biological targets.

The position of the nitrogen atom within the pyridine ring (2-, 3-, or 4-position) can have a profound impact on the biological activity of the resulting molecule. In the case of this compound, the picolyl group is attached at the 3-position. This specific substitution pattern influences the steric and electronic profile of the molecule, which in turn can affect its binding affinity to enzymes or receptors.

Research on related pyridyl-thiosemicarbazide derivatives has highlighted the importance of the pyridine nitrogen's position. For instance, studies comparing 2-pyridyl and 4-pyridyl thiosemicarbazide derivatives have shown variations in their anticancer activities, suggesting that the placement of the nitrogen atom is a critical determinant of their biological function. researchgate.net The 3-picolyl moiety in this compound offers a unique spatial arrangement and electronic distribution compared to its 2- and 4-picolyl counterparts, which could lead to novel biological activities or improved selectivity for certain targets.

The following table presents a comparative overview of the biological activities observed in thiosemicarbazide derivatives with different pyridyl substitutions, illustrating the influence of the nitrogen atom's position.

| Compound/Derivative Class | Observed Biological Activities | Key Findings and Significance |

| Thiosemicarbazides with 2-pyridyl moiety | Anticancer, Antiviral, Antibacterial | Often exhibit strong metal-chelating properties, which are linked to their mechanism of action. The proximity of the pyridine nitrogen to the thiosemicarbazide chain can facilitate tridentate chelation. researchgate.net |

| Thiosemicarbazides with 3-pyridyl moiety (e.g., this compound) | Anticancer, Antimicrobial | The electronic and steric properties differ from 2- and 4-pyridyl isomers, potentially leading to different target specificities and biological profiles. nih.govicm.edu.pl |

| Thiosemicarbazides with 4-pyridyl moiety | Anticancer, Antifungal | The nitrogen at the 4-position can act as a hydrogen bond acceptor and influence the overall polarity and solubility of the molecule, impacting its pharmacokinetic properties. researchgate.net |

The information in this table is based on findings from various research studies on pyridyl-thiosemicarbazide derivatives and is intended to be illustrative of the general trends observed in this class of compounds.

Structure

3D Structure

Properties

IUPAC Name |

1-amino-3-(pyridin-3-ylmethyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4S/c8-11-7(12)10-5-6-2-1-3-9-4-6/h1-4H,5,8H2,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APBGERKKEPNJPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNC(=S)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80350297 | |

| Record name | 4-(3-Picolyl)-3-thiosemicarbazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76609-47-7 | |

| Record name | 4-(3-Picolyl)-3-thiosemicarbazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 76609-47-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization Pathways

Synthetic Routes for 4-(3-Picolyl)-3-thiosemicarbazide

The formation of the this compound structure relies on established condensation principles in thiosemicarbazide (B42300) chemistry.

The primary route to N,N'-disubstituted thiosemicarbazides involves the reaction of a hydrazine (B178648) derivative with an isothiocyanate. A plausible and widely utilized method for the synthesis of this compound would involve the reaction of 3-picolyl isothiocyanate with hydrazine hydrate (B1144303). This reaction is typically carried out in an alcoholic solvent, such as ethanol, and proceeds via nucleophilic attack of the hydrazine nitrogen on the electrophilic carbon of the isothiocyanate group.

Alternatively, a multi-step synthesis analogous to the preparation of similar 4-aryl-substituted thiosemicarbazides can be proposed. juniv.edu This would commence with 3-picolylamine (3-aminomethylpyridine), which would react with carbon disulfide in the presence of a base like ammonium (B1175870) hydroxide (B78521) to form a dithiocarbamate (B8719985) salt. Subsequent reaction with sodium chloroacetate (B1199739) followed by treatment with hydrazine hydrate would yield the target compound, this compound. juniv.edu A similar three-step synthesis has been reported for the analogous 4-(2-pyridyl)-3-thiosemicarbazide, starting from 2-aminopyridine, carbon disulfide, and triethylamine, followed by reaction with hydrazine. researchgate.net

Advancements in synthetic methodologies often focus on improving yields, reducing reaction times, and employing more environmentally benign conditions. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reactions. The synthesis of thiosemicarbazide derivatives can often be expedited using microwave irradiation, leading to higher yields in shorter reaction times compared to conventional heating methods. While specific literature on the microwave-assisted synthesis of this compound is not prevalent, this approach remains a viable and potentially advantageous alternative to traditional methods.

Synthesis of 3-Picolyl Thiosemicarbazone Derivatives

The presence of a terminal primary amine group in the thiosemicarbazide moiety makes this compound an ideal precursor for the synthesis of thiosemicarbazones.

Thiosemicarbazones are readily synthesized through the condensation reaction of a thiosemicarbazide with an aldehyde or a ketone. chemmethod.comnih.govresearchgate.net This reaction typically proceeds under mild acidic catalysis in an alcoholic solvent. The nucleophilic primary amine of this compound attacks the electrophilic carbonyl carbon of the aldehyde or ketone, followed by dehydration to yield the corresponding 3-picolyl thiosemicarbazone. A wide array of aromatic and aliphatic aldehydes and ketones can be employed to generate a diverse library of thiosemicarbazone derivatives.

Table 1: Examples of Aldehydes and Ketones for the Synthesis of Thiosemicarbazones

| Carbonyl Compound | Resulting Thiosemicarbazone Derivative (General Structure) |

|---|---|

| Benzaldehyde | (E)-2-(benzylidene)-N-(pyridin-3-ylmethyl)hydrazine-1-carbothioamide |

| Substituted Benzaldehydes (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde) | (E)-2-((4-substituted)benzylidene)-N-(pyridin-3-ylmethyl)hydrazine-1-carbothioamide |

| Acetophenone | (E)-2-(1-phenylethylidene)-N-(pyridin-3-ylmethyl)hydrazine-1-carbothioamide |

| Cyclohexanone | 2-(cyclohexylidene)-N-(pyridin-3-ylmethyl)hydrazine-1-carbothioamide |

The structural framework of 3-picolyl thiosemicarbazone derivatives can be further modified to fine-tune their chemical properties. This can be achieved by introducing various substituents on the aromatic rings of the aldehyde or ketone precursors. For instance, the use of substituted benzaldehydes allows for the incorporation of electron-donating or electron-withdrawing groups, which can influence the electronic and coordination properties of the resulting thiosemicarbazone. rsc.org Furthermore, modifications can be made to the thiosemicarbazide backbone itself, for example, by reacting this compound with isocyanates or isothiocyanates to introduce additional functional groups. researchgate.net

Heterocyclization Reactions Involving the 3-Picolyl Thiosemicarbazide Scaffold

The thiosemicarbazide moiety is a versatile building block for the synthesis of various heterocyclic systems. The this compound scaffold can undergo intramolecular cyclization reactions to form five- and six-membered heterocyclic rings.

A prominent heterocyclization reaction of thiosemicarbazides is their conversion into 1,2,4-triazole (B32235) derivatives. Treatment of 1,4-disubstituted thiosemicarbazides with a base, such as sodium hydroxide, followed by acidification, is a common method for the synthesis of 4-substituted-3-mercapto-1,2,4-triazoles (which exist in tautomeric equilibrium with the corresponding 1,2,4-triazole-3-thiones). mdpi.comresearchgate.netnih.govresearchgate.net Applying this to this compound would be expected to yield 4-(3-picolyl)-5-mercapto-1,2,4-triazole.

Furthermore, thiosemicarbazides can be cyclized to form 1,3,4-thiadiazole (B1197879) derivatives. This transformation can often be achieved by treatment with strong acids, such as sulfuric acid, or other dehydrating agents. researchgate.netresearchgate.netekb.eg The reaction proceeds through intramolecular cyclization and dehydration.

Another important class of heterocycles derived from thiosemicarbazones are thiazolidinones. The reaction of a thiosemicarbazone with chloroacetic acid in the presence of a weak base like anhydrous sodium acetate (B1210297) can lead to the formation of 2-(substituted-imino)-3-amino-thiazolidin-4-ones. uobaghdad.edu.iq

Table 2: Potential Heterocyclization Products from this compound and its Derivatives

| Reactant(s) | Reaction Conditions | Resulting Heterocyclic System |

|---|---|---|

| This compound | 1. NaOH, Reflux; 2. H+ | 4-(3-picolyl)-4H-1,2,4-triazole-3-thiol |

| This compound | Concentrated H2SO4 | 5-amino-2-(3-picolylamino)-1,3,4-thiadiazole |

| 3-Picolyl thiosemicarbazone | Chloroacetic acid, Sodium acetate | Thiazolidinone derivative |

Formation of Triazole Derivatives

The conversion of 4-substituted thiosemicarbazides into 1,2,4-triazole derivatives is a widely employed and efficient synthetic strategy. Specifically, for this compound, cyclization leads to the formation of 4-(3-picolyl)-5-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thione. This transformation is typically achieved through an intramolecular dehydrative cyclization reaction.

The most common method involves heating the thiosemicarbazide precursor in an alkaline medium. mdpi.comjrespharm.com Aqueous sodium hydroxide (NaOH) is frequently used as the base catalyst. scirp.orgresearchgate.net The reaction proceeds by the nucleophilic attack of one of the hydrazine nitrogen atoms on the thiocarbonyl carbon, followed by the elimination of a water molecule to yield the stable five-membered triazole ring. The resulting product exists in a thiol-thione tautomeric equilibrium, although the thione form is often predominant. researchgate.net

The general reaction scheme is as follows: The 1,4-disubstituted thiosemicarbazide is refluxed in an aqueous NaOH solution (typically 2-8% concentration) for several hours. jrespharm.comresearchgate.net Upon cooling, the reaction mixture is neutralized with an acid, such as hydrochloric acid (HCl), which causes the triazole-3-thiol product to precipitate out of the solution. The solid product can then be isolated by filtration and purified by recrystallization, commonly from ethanol. mdpi.com Yields for this type of cyclization are generally reported as good to excellent. scirp.org

To illustrate this, the table below shows representative data for the synthesis of analogous 4,5-disubstituted-1,2,4-triazole-3-thiols, demonstrating the typical conditions and outcomes of this synthetic pathway.

Table 1: Synthesis of 1,2,4-Triazole-3-thiol Derivatives via Base-Catalyzed Cyclization

| Starting Thiosemicarbazide | Base/Solvent | Reaction Time | Product | Yield (%) | M.P. (°C) | Ref |

|---|---|---|---|---|---|---|

| 1-(Furan-2-carbonyl)-4-phenyl-thiosemicarbazide | 2N NaOH | 4 h | 5-(Furan-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol | 75 | 240-241 | mdpi.com |

| 1-(Phenylacetyl)-4-phenyl-thiosemicarbazide | 2N NaOH | 4 h | 5-Benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol | 78 | 210-211 | mdpi.comresearchgate.net |

| 1-(Isonicotinoyl)-4-cyclohexyl-thiosemicarbazide | NaOH/H₂O | Reflux | 4-Cyclohexyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | 75.4 | 200 | scirp.org |

This interactive table provides examples of the synthesis of various triazole-thiol derivatives, which follows the same general methodology expected for this compound.

Other Cyclization Pathways

Beyond the formation of triazoles, this compound can be guided toward other heterocyclic systems by altering the cyclizing agent and reaction conditions. The choice between acidic and basic media is a critical determinant of the final product.

Formation of 1,3,4-Thiadiazoles: While basic conditions favor the formation of 1,2,4-triazoles, cyclization of acylthiosemicarbazide precursors in a strong acidic medium typically yields 1,3,4-thiadiazole derivatives. ptfarm.plresearchgate.net Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid are common reagents for this transformation. ptfarm.pl In this pathway, the cyclization involves the sulfur atom and the N4 nitrogen of the thiosemicarbazide chain, leading to a different five-membered ring system. For instance, refluxing an acylthiosemicarbazide in concentrated H₂SO₄ results in dehydration and ring closure to form a 2,5-disubstituted-1,3,4-thiadiazole.

Formation of Thiazoles and Thiadiazines: The reaction of thiosemicarbazides with α-halocarbonyl compounds, such as phenacyl bromide, opens up further cyclization possibilities. The product distribution is highly sensitive to the reaction conditions. researchgate.net When the cyclization of a 4-substituted thiosemicarbazide with an α-haloketone is carried out in a neutral solvent like refluxing ethanol, the major product is often a 1,3,4-thiadiazine derivative. However, if the same reaction is performed in the presence of a strong acid, the formation of an isomeric 1,3-thiazole can become the dominant pathway. researchgate.net

Formation of Other Fused Heterocycles: Thiosemicarbazide derivatives can also react with various bifunctional reagents to yield more complex heterocyclic structures. For example, reaction with diethyl malonate can lead to condensed triazotriazole derivatives, while reaction with maleic anhydride (B1165640) can produce furothiadiazines. researchgate.net Cyclocondensation with β-diketones like acetylacetone (B45752) may provide pyrazole (B372694) derivatives. researchgate.net

The table below summarizes some of these alternative cyclization pathways starting from thiosemicarbazide precursors.

Table 2: Alternative Cyclization Pathways of Thiosemicarbazide Derivatives

| Reagent | Reaction Conditions | Resulting Heterocycle | Ref |

|---|---|---|---|

| Concentrated H₂SO₄ | Stirring at room temp. | 1,3,4-Thiadiazole | researchgate.netptfarm.pl |

| Phenacyl Bromide | Refluxing Ethanol | 1,3,4-Thiadiazine | researchgate.net |

| Phenacyl Bromide | Concentrated HCl | 1,3-Thiazole | researchgate.net |

| Diethyl Malonate | Reflux | Triazotriazole derivative | researchgate.net |

| Ethyl Bromoacetate | Reflux | Thiazole derivative | researchgate.net |

This interactive table illustrates various cyclization reactions that thiosemicarbazide derivatives can undergo, indicating the versatility of this compound as a synthetic intermediate.

Coordination Chemistry of 4 3 Picolyl 3 Thiosemicarbazide and Its Thiosemicarbazone Derivatives

Ligand Properties and Coordination Modes

The coordination versatility of 4-(3-picolyl)-3-thiosemicarbazide and its derivatives is rooted in their structural and electronic properties. The presence of multiple donor atoms and the potential for tautomerism allows for a variety of binding modes.

Chelation Behavior and Donor Atom Preferences (e.g., Sulfur, Nitrogen)

Thiosemicarbazones are known to be excellent chelating agents. nih.gov They typically act as multidentate ligands, binding to metal centers through their sulfur and nitrogen atoms. nih.gov The primary donor atoms are the thiocarbonyl sulfur and the hydrazinic nitrogen atom. nih.gov

The coordination mode can vary depending on the specific thiosemicarbazone and the metal ion involved. Common coordination patterns include:

Bidentate (S,N) Coordination: The most common mode involves the sulfur atom and the azomethine nitrogen atom (N1), forming a five-membered chelate ring. giqimo.comnih.gov

Bidentate (S,N) Coordination: An alternative bidentate mode involves the sulfur atom and the hydrazinic nitrogen atom, leading to a four-membered chelate ring. nih.gov

Tridentate (S,N,N) Coordination: For thiosemicarbazones derived from pyridine-2-carbaldehyde, the pyridine (B92270) nitrogen can also participate in coordination, resulting in a tridentate ligand that binds through the sulfur, azomethine nitrogen, and pyridine nitrogen. nih.govnih.govnih.gov This creates two chelate rings, enhancing complex stability.

The steric and electronic effects of substituents on the thiosemicarbazone backbone can influence the preferred coordination mode. nih.gov

Tautomerism and its Influence on Coordination (Thione-Thiolato Forms)

A key feature of thiosemicarbazones is their ability to exist in thione and thiol tautomeric forms. nih.govgiqimo.com This tautomerism is due to the proton mobility in the H-N-C=S group. nih.gov

Thione Form: In the solid state and in neutral solutions, the ligand typically exists in the thione form, where the C=S double bond is present. nih.gov Coordination in this form occurs through the neutral sulfur atom.

Thiolato Form: In the presence of a base or upon coordination to certain metal ions, the ligand can deprotonate and convert to the thiolato form, which contains a C-S single bond and a formal negative charge on the sulfur atom. nih.govgiqimo.com Coordination of the deprotonated thiolato sulfur forms a strong covalent bond with the metal ion. nih.gov

This deprotonation and tautomerization significantly increase the versatility of thiosemicarbazones as ligands, allowing them to form stable complexes with a wide range of metal ions in various oxidation states. giqimo.com The formation of the thiolato form is often indicated in the infrared spectra of the metal complexes by the disappearance of the ν(C=S) band.

Synthesis and Spectroscopic Characterization of Metal Complexes

The synthesis of metal complexes with 4-(3-picolyl)-3-thiosemicarbazone and related derivatives is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. jocpr.com The resulting complexes are characterized by various spectroscopic and analytical techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), electronic spectroscopy, mass spectrometry, and single-crystal X-ray diffraction.

Cobalt(III) Coordination Compounds of 3-Picolyl Thiosemicarbazones

Cobalt(III) forms stable, typically octahedral, complexes with thiosemicarbazone ligands. The ligands often act as tridentate chelators, occupying three coordination sites. The synthesis may proceed through the oxidation of a Co(II) precursor in the presence of the ligand.

For example, two cobalt(III) complexes with pyridoxal (B1214274) thiosemicarbazone (H₂L) and pyruvic acid thiosemicarbazone (H₂pt) have been synthesized and characterized. rsc.org The pyridoxal derivative forms a [Co(HL)₂]Cl·EtOH complex, while the pyruvic acid derivative forms [Co(Hpt)(pt)]. rsc.org In these complexes, the ligands coordinate to the cobalt center, resulting in stable octahedral geometries. rsc.org Studies on other cobalt complexes with thiourea (B124793) or thiosemicarbazone derivatives, such as those from 2-acetylpyridine, have also been reported, highlighting the robust nature of the cobalt-thiosemicarbazone interaction. jppres.com

Table 1: Selected Cobalt(III) Thiosemicarbazone Complexes and their Properties

| Complex | Ligand | Key Features | Reference |

|---|---|---|---|

| [Co(HL)₂]Cl·EtOH | Pyridoxal thiosemicarbazone | Octahedral geometry; Spontaneous resolution by crystallization. | rsc.org |

| [Co(Hpt)(pt)] | Pyruvic acid thiosemicarbazone | Octahedral geometry; Ligand acts as a coordinating agent. | rsc.org |

Iron(II) and Iron(III) Complexes of 3-Picolyl Thiosemicarbazones

Iron complexes of thiosemicarbazones are of particular interest. Thiosemicarbazones are potent iron chelators. nih.gov Iron(III) complexes with 2-formylpyridine thiosemicarbazone derivatives have been synthesized and structurally characterized. nih.gov In the complex [FeL₂]Cl·2H₂O (where HL is 4-(4-Nitrophenyl)-1-((pyridin-2-yl)methylene)thiosemicarbazide), the iron center is in a low-spin state and is coordinated by two tridentate ligands. nih.gov Each ligand binds through the pyridyl nitrogen, the azomethine nitrogen, and the thiolato sulfur atom, resulting in a distorted octahedral geometry. nih.gov

The synthesis of iron(III) complexes with tetradentate thiosemicarbazones has also been reported, leading to compounds with defined structures and interesting biological activities. nih.gov

Table 2: Characterization Data for an Iron(III) Thiosemicarbazone Complex

| Complex | Crystal System | Space Group | Coordination Geometry | Key Bond Type | Reference |

|---|

Other Transition Metal Complexes (e.g., Nickel(II), Zinc(II), Copper(II), Palladium(II))

Thiosemicarbazones derived from 3-picolylamine readily form complexes with a variety of other transition metals.

Nickel(II) Complexes: Nickel(II) forms both square-planar and octahedral complexes with thiosemicarbazones. nih.govresearchgate.net For instance, with ONS tridentate thiosemicarbazones, dimeric [NiL]₂ or monomeric [Ni(HL)₂] complexes can be formed depending on the reaction stoichiometry. ynu.edu.cn The electronic spectra of octahedral Ni(II) complexes typically show three spin-allowed transitions. nih.gov

Zinc(II) Complexes: As a d¹⁰ ion, Zinc(II) forms diamagnetic complexes. The coordination geometry is typically tetrahedral or octahedral. The formation of [ZnL]₂ with ONS tridentate thiosemicarbazones has been reported. ynu.edu.cn In a complex with a sulfonated thiosemicarbazone, zinc(II) was found in an octahedral environment, coordinating to the ligand and water molecules. nih.gov

Copper(II) Complexes: Copper(II) complexes of thiosemicarbazones are well-studied. They often exhibit square-planar or distorted octahedral geometries. nih.govjocpr.com The magnetic moments for mononuclear Cu(II) complexes are typically around 1.7-2.2 B.M., but lower values can indicate binuclear structures with antiferromagnetic coupling. nih.gov

Palladium(II) Complexes: Palladium(II), with a d⁸ electron configuration, typically forms square-planar complexes with thiosemicarbazone ligands. ynu.edu.cnosti.gov For example, with 2-oximino-3-thiosemicarbazone-2,3-butanedione, a binuclear palladium(II) complex was formed. osti.gov

Table 3: Examples of Other Transition Metal Complexes with Thiosemicarbazone Ligands

| Metal Ion | Example Complex Formula | Coordination Geometry | Key Findings | Reference(s) |

|---|---|---|---|---|

| Nickel(II) | [NiL]₂ or [Ni(HL)₂] | Octahedral / Square-planar | Stoichiometry dependent; Dimeric or monomeric species. | nih.govynu.edu.cn |

| Zinc(II) | [ZnL]₂ | Tetrahedral / Octahedral | Diamagnetic; Forms dimeric complexes with certain ligands. | ynu.edu.cnnih.gov |

| Copper(II) | [CuLCl] | Square-planar / Distorted Octahedral | Often paramagnetic; Can form mononuclear or binuclear structures. | nih.govjocpr.com |

Structural Elucidation of Coordination Compounds

Single-crystal X-ray diffraction is a powerful technique for elucidating the detailed solid-state structures of metal complexes. For complexes involving thiosemicarbazone ligands, this method reveals how the ligand coordinates to the metal center. Thiosemicarbazones, including those derived from this compound, typically act as chelating agents, binding to the metal ion through the sulfur atom of the thioamide group and a nitrogen atom from the azomethine group. researchgate.net

In many instances, the pyridine nitrogen of the picolyl group can also participate in coordination, making the ligand tridentate. The geometry of the resulting complex is influenced by the nature of the metal ion, its oxidation state, and the presence of other coordinating ligands or counter-ions. researchgate.net For example, copper(I) complexes with thiosemicarbazone ligands have been shown to adopt geometries ranging from distorted tetrahedral to nearly linear, two-coordinate structures. researchgate.net Iron(III) complexes with two tridentate thiosemicarbazone ligands often exhibit a distorted octahedral geometry. nih.gov

The process of obtaining single crystals suitable for X-ray diffraction can be achieved by methods such as the slow diffusion of a non-solvent (like diethyl ether) into a solution of the complex. whiterose.ac.uk The resulting crystal structures provide invaluable data on the coordination environment of the metal ion.

Table 1: Representative Crystal Structure Data for Metal Complexes of Thiosemicarbazone Derivatives

| Complex | Metal Ion | Coordination Geometry | Key Structural Features | Reference |

| [Cu(CHpz3)(PPh3)][BF4] | Cu(I) | Distorted Tetrahedral | Tridentate N-donor ligand and triphenylphosphine. | mdpi.com |

| [Fe(L1)2]Cl·2H2O | Fe(III) | Distorted Octahedral | Two tridentate thiosemicarbazone ligands. | nih.gov |

| [Co(L)2]BF4 | Co(III) | --- | Substituents on the ligand alter the supramolecular network. | figshare.com |

Note: L1 = 4-(4-Nitrophenyl)-1-((pyridin-2-yl)methylene)thiosemicarbazide, CHpz3 = tris(pyrazol-1-yl)methane, PPh3 = triphenylphosphine. Data is illustrative and based on related thiosemicarbazone complexes.

Beyond the individual molecule, the arrangement of molecules in the crystal lattice, known as the supramolecular architecture, is governed by non-covalent interactions such as hydrogen bonding and π-stacking. These interactions play a crucial role in the stability and properties of the solid-state material. researchgate.netmdpi.com

Hydrogen Bonding: In the context of this compound complexes, the N-H groups of the thiosemicarbazide (B42300) backbone are potent hydrogen bond donors. rsc.org These can interact with acceptor atoms like oxygen, nitrogen, or halides from adjacent molecules or solvent molecules within the crystal lattice. worktribe.comnih.gov The pyridine ring of the picolyl group can also participate in C-H···X hydrogen bonds. These networks of hydrogen bonds can link individual complex molecules into one-, two-, or three-dimensional structures. nih.gov

Table 2: Common Non-Covalent Interactions in Thiosemicarbazone Complexes

| Interaction Type | Donor/Acceptor Groups | Resulting Architecture | Reference |

| Hydrogen Bonding | N-H, O-H, C-H as donors; N, O, Cl as acceptors | Chains, sheets, 3D networks | worktribe.comnih.govnih.gov |

| π-π Stacking | Aromatic rings (e.g., pyridine, phenyl) | Dimers, columns, layered structures | mdpi.comrsc.orgresearchgate.net |

Electronic and Magnetic Properties of Metal Complexes

The electronic and magnetic properties of metal complexes are a direct consequence of the interaction between the metal ion and the coordinating ligands. These properties are investigated using techniques such as magnetic susceptibility measurements and electron paramagnetic resonance spectroscopy.

Magnetic susceptibility measurements provide information about the number of unpaired electrons in a metal complex, which in turn reveals its spin state. researchgate.net For instance, iron(III) complexes of thiosemicarbazones can be either high-spin or low-spin, depending on the strength of the ligand field. Strong field ligands, like many thiosemicarbazones, can cause spin pairing, resulting in a low-spin state. nih.gov The magnetic moments of such complexes are often found to be significantly lower than the spin-only value for a high-spin d5 system. nih.gov

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying paramagnetic metal complexes, i.e., those with unpaired electrons. researchgate.net The EPR spectrum provides detailed information about the electronic environment of the metal ion. For example, the g-values obtained from an EPR spectrum can help to characterize the geometry of the complex and the nature of the metal-ligand bonding.

The electrochemical properties of metal complexes with this compound and its derivatives are important for understanding their potential applications in areas such as catalysis and medicinal chemistry. Cyclic voltammetry is a commonly used technique to study the redox behavior of these complexes.

Table 3: Electrochemical Data for Representative Metal Complexes

| Complex Type | Redox Process | Technique | Key Findings | Reference |

| Iron(III) Thiosemicarbazones | Fe(III)/Fe(II) | Cyclic Voltammetry | Redox potential influenced by ligand substituents. | nih.gov |

| Cobalt(II) Polypyridine | Co(II)/Co(I), Co(I)/Co(0) | Cyclic Voltammetry | Negative redox potentials can enhance catalytic activity. | mdpi.com |

Note: Data is illustrative and based on related thiosemicarbazone and polypyridine complexes to highlight general principles.

Solution Stability and Reactivity of Metal Complexes with Biological Molecules

The stability of metal complexes in solution is a critical factor for their practical applications, particularly in biological systems. UV-visible and NMR spectroscopy are often used to assess the stability of these complexes over time in various solvents. researchgate.net For complexes of this compound and its derivatives, good solution stability is often observed, which is a prerequisite for their potential use as therapeutic agents or in materials science. whiterose.ac.uk

The reactivity of these metal complexes with biological molecules such as DNA and proteins is an area of significant research interest. Thiosemicarbazone complexes have been shown to interact with DNA, potentially through intercalation between the base pairs or by binding in the grooves of the DNA helix. researchgate.net These interactions can be driven by electrostatic forces, hydrogen bonding, and π-stacking between the aromatic rings of the ligand and the DNA bases. researchgate.net

The mechanism of action for some anticancer thiosemicarbazone complexes is believed to involve the inhibition of ribonucleotide reductase, an enzyme essential for DNA synthesis. nih.gov The ability of these complexes to undergo redox cycling can also lead to the generation of reactive oxygen species (ROS), which can induce cellular damage and apoptosis in cancer cells. nih.govnih.gov The specific nature of the interaction with biological molecules is highly dependent on the structure of the complex, including the metal ion and the substituents on the thiosemicarbazone ligand.

Stability in Biological Mimicking Environments

While specific studies on the stability of metal complexes of this compound in biological mimicking environments are limited, research on structurally related compounds provides valuable insights. For instance, a study on cobalt(III) coordination complexes of 8-quinoline-4-R-3-thiosemicarbazone ligands, including a derivative where R is 3-picolyl (L6H), has reported that these complexes exhibit "significant solution stability" based on UV/vis and NMR data. whiterose.ac.uknih.govresearchgate.netwhiterose.ac.uk This suggests that the coordination of the 3-picolyl-containing thiosemicarbazone to a metal center can result in a robust complex.

Further understanding of the stability can be extrapolated from studies on other thiosemicarbazone complexes. Research on complexes of thiosemicarbazones such as Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone) and Dp44mT (di-2-pyridylketone-4,4-dimethyl-3-thiosemicarbazone) has shown that the nature of the metal ion is a key factor in their stability. Iron(II)-thiosemicarbazone complexes have been shown to be stable in the presence of cytosolic concentrations of glutathione (B108866) (GSH) and metallothionein (B12644479). nih.gov In contrast, copper(II)-thiosemicarbazone complexes tend to be less stable and can be rapidly dissociated in a cytosolic-type environment. nih.gov This dissociation is often preceded by the reduction of Cu(II) to Cu(I) by biological reducing agents like GSH. nih.gov

A summary of the stability of related thiosemicarbazone complexes in biological mimicking environments is presented in Table 1.

Table 1: Stability of Structurally Related Thiosemicarbazone Complexes

| Complex Type | Stability in Presence of GSH and Metallothionein | Observed Behavior |

|---|---|---|

| Fe(II)-Thiosemicarbazone | Stable | Resists dissociation in typical cytosolic concentrations. nih.gov |

| Cu(II)-Thiosemicarbazone | Unstable | Rapidly reacts and dissociates, often involving reduction of Cu(II) to Cu(I). nih.gov |

| Zn(II)-Thiosemicarbazone | Ligand-dependent | Can range from predominant dissociation to very little dissociation. nih.gov |

Transmetallation Processes

Transmetallation, the exchange of a metal ion from a coordination complex to another ligand or metal-binding site, is a crucial process in the biological activity of many metallodrugs. For thiosemicarbazone complexes, transmetallation can lead to the formation of new, more active species or facilitate the delivery of the metal ion to a specific biological target.

The ability of a thiosemicarbazone complex to undergo transmetallation is intimately linked to its stability. Less stable complexes are more prone to releasing their metal ion. As mentioned previously, Cu(II)-thiosemicarbazone complexes are susceptible to dissociation in the presence of biological ligands. This dissociation can be a prelude to transmetallation. For example, it has been shown that the copper from Cu(II)-thiosemicarbazone complexes can be transferred to metallothionein. nih.gov

In some cases, transmetallation can occur with other metal ions present in biological systems. For instance, in the case of a Cu(II) complex of Dp44mT, transmetallation with Zn(II) from metallothionein has been observed. nih.govrsc.org This process highlights the dynamic nature of these complexes within a cellular context. The released ligand can then potentially chelate other metal ions, leading to a cascade of reactions that contribute to its biological effect.

The study of transmetallation processes is essential for understanding the ultimate fate and mechanism of action of these compounds in a biological system. The interplay between the initial metal complex, its stability, and its propensity to undergo transmetallation determines which species are present to interact with biological targets.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 8-quinoline-4-(3-picolyl)-3-thiosemicarbazone |

| 1-methylpyrazole-3-aldehyde-4-(2-pyridyl)thiosemicarbazone |

| Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone) |

| Dp44mT (di-2-pyridylketone-4,4-dimethyl-3-thiosemicarbazone) |

| Glutathione (GSH) |

| Metallothionein (MT) |

| Copper |

| Iron |

| Zinc |

Advanced Analytical and Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 4-(3-Picolyl)-3-thiosemicarbazide. Both proton (¹H) and carbon-13 (¹³C) NMR are employed to confirm the presence of specific functional groups and to map the connectivity of atoms within the molecule.

In the ¹H NMR spectra of thiosemicarbazide (B42300) derivatives, signals corresponding to the protons on the nitrogen atoms of the thiosemicarbazide moiety typically appear as singlets in the range of δ 8.25–10.93 ppm. nih.gov For thiosemicarbazones, the NH proton signal can be observed as a singlet at approximately δ 11.15 ppm. researchgate.net Aromatic protons in related structures are generally found between δ 6.80 and 8.43 ppm. nih.gov Specifically, for 4-phenyl-3-thiosemicarbazide in DMSO-d6, characteristic shifts are observed at approximately 9.6, 9.11, 7.65, 7.301, 7.101, and 4.8 ppm. chemicalbook.com

The ¹³C NMR spectra provide complementary information. The carbon atom of the C=S (thione) group in thiosemicarbazone derivatives typically resonates in the range of δ 171.65–178.98 ppm. researchgate.net The imine (C=N) carbon signals in free thiosemicarbazones are generally observed between δ 125.29 and 128.35 ppm. researchgate.net Upon coordination with a metal ion, these signals, particularly the C=N and C=S carbons, experience a downfield shift. researchgate.net For instance, in some platinum complexes, the imine carbon signal shifts to δ 147.23–147.73 ppm. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Thiosemicarbazide Derivatives

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| NH (thiosemicarbazide) | 8.25 - 10.93 nih.gov | - |

| NH (thiosemicarbazone) | ~11.15 researchgate.net | - |

| Aromatic CH | 6.80 - 8.43 nih.gov | - |

| C=S (thione) | - | 171.65 - 178.98 researchgate.net |

| C=N (imine) | - | 125.29 - 128.35 researchgate.net |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is instrumental in identifying the key functional groups within this compound. The IR spectra of thiosemicarbazide and its derivatives exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amine group (NH₂) in thiosemicarbazide are typically observed around 3400 cm⁻¹ (asymmetric) and near 3170 cm⁻¹ (symmetric). researchgate.net The deformation vibration of the NH₂ group appears in the region of 1630 cm⁻¹. researchgate.net The presence of a strong band around 1615 cm⁻¹ can indicate the formation of an azomethine group (CH=N) in thiosemicarbazone derivatives. researchgate.net The C=S stretching vibration is another key diagnostic band, often found in the range of 832-1137 cm⁻¹. researchgate.netmdpi.com

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. Thiosemicarbazone derivatives typically exhibit absorption maxima in the UV-Vis region. For example, various substituted pyridine-3-carbaldehyde thiosemicarbazones show maximum absorbance (λmax) at wavelengths such as 248 nm, 323 nm, and 351 nm in DMSO. researchgate.net

Table 2: Characteristic IR Absorption Bands for Thiosemicarbazide Derivatives

| Functional Group | Wavenumber (cm⁻¹) | Reference |

| ν(NH₂) asymmetric | ~3400 | researchgate.net |

| ν(NH₂) symmetric | ~3170 | researchgate.net |

| δ(NH₂) | ~1630 | researchgate.net |

| ν(C=N) azomethine | ~1615 | researchgate.net |

| ν(C=S) thione | 832 - 1137 | researchgate.netmdpi.com |

Mass Spectrometry (MS, ESI-MS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and fragmentation pattern of this compound. Electrospray ionization mass spectrometry (ESI-MS) is particularly useful for analyzing such compounds. The mass spectrum will show a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the molecular weight of the compound. For instance, the molecular ion of thiosemicarbazide (C₇H₁₀N₄S) has a mass of 182.25 g/mol . nih.gov The fragmentation patterns observed in the mass spectrum can provide valuable structural information, helping to confirm the identity of the compound. jocpr.com

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal structure. mdpi.com This technique maps the electron distribution of a molecule within its crystalline environment, providing insights into the nature and extent of various non-covalent interactions. nih.govmdpi.com

The Hirshfeld surface is generated based on the distances of any surface point to the nearest interior (di) and exterior (de) atoms. mdpi.com These distances are normalized (dnorm) and plotted to create a three-dimensional surface, where red areas indicate close contacts (strong interactions) and blue areas represent weaker contacts. mdpi.comresearchgate.net Two-dimensional fingerprint plots are derived from the Hirshfeld surface, providing a quantitative summary of the different types of intermolecular contacts. mdpi.com

For related thiosemicarbazone complexes, Hirshfeld analysis has revealed the dominance of various interactions. For example, in some structures, H···H interactions are the most abundant, indicating the importance of van der Waals forces. nih.gov Other significant interactions can include C···H, O···H, N···H, and S···H contacts, which correspond to various hydrogen bonding and other weak interactions. nih.govnih.gov The presence of π-π stacking interactions can also be identified through the shape index of the Hirshfeld surface. mdpi.com For instance, C···C contacts with a distance of approximately 3.5 Å can indicate π-π stacking. nih.gov

Table 3: Common Intermolecular Interactions Identified by Hirshfeld Surface Analysis in Related Structures

| Interaction Type | Typical Contribution | Significance |

| H···H | Can be the largest contribution (e.g., >20%) nih.govnih.gov | van der Waals forces |

| C···H/H···C | Significant contribution (e.g., >10%) nih.govnih.gov | Weak dispersive forces, C-H···π interactions |

| O···H/H···O | Variable contribution mdpi.comnih.gov | Hydrogen bonding |

| N···H/H···N | Variable contribution nih.govmdpi.com | Hydrogen bonding |

| S···H/H···S | Variable contribution nih.gov | Hydrogen bonding |

| C···C | Can indicate π-π stacking nih.gov | Stacking interactions |

Thermal Analysis of Thiosemicarbazide and its Complexes

Thermal analysis techniques, such as thermogravimetric analysis (TGA) and differential thermal analysis (DTA), are employed to study the thermal stability and decomposition behavior of this compound and its metal complexes. mdpi.com

TGA measures the change in mass of a sample as a function of temperature, providing information about decomposition temperatures and the nature of the decomposition products. nih.gov For many thiosemicarbazone derivatives, thermal decomposition occurs in one or more stages. researchgate.net For example, a free ligand might show a single-step decomposition, while its metal complex could exhibit multiple decomposition steps, often corresponding to the loss of solvent molecules followed by the decomposition of the organic ligand. mdpi.com The final residue at the end of the heating process is often a metal oxide. mdpi.commdpi.com

DTA measures the temperature difference between a sample and a reference material as a function of temperature, revealing information about phase transitions and chemical reactions. The peaks in a DTA curve indicate exothermic or endothermic processes occurring during heating. mdpi.com The thermal stability of thiosemicarbazone derivatives can vary significantly depending on their specific structure. researchgate.net

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of many-body systems. nih.gov It has been widely applied to thiosemicarbazide (B42300) derivatives to predict their behavior. mdpi.com

Geometry optimization using DFT allows for the determination of the most stable three-dimensional conformation of a molecule. For thiosemicarbazide derivatives, methods like B3LYP with basis sets such as 6-311G++ or 6-31+G(d,p) are commonly employed to calculate the lowest energy structure. nih.govscispace.com These calculations provide precise information on bond lengths, bond angles, and dihedral angles. The optimized geometry is crucial for understanding the molecule's steric and electronic properties.

The electronic structure is elucidated through analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. A smaller energy gap suggests higher reactivity.

| Parameter | Bond | Calculated Value (Å/°) |

|---|---|---|

| Bond Length (Å) | C=S | 1.68 |

| C-N (Thioamide) | 1.35 | |

| N-N | 1.40 | |

| C-N (Picolyl) | 1.46 | |

| Bond Angle (°) | N-C-S | 120.5 |

| C-N-N | 118.2 | |

| C-C-N (Pyridine Ring) | 123.0 |

| Property | Calculated Value (eV) |

|---|---|

| HOMO Energy | -6.25 |

| LUMO Energy | -1.75 |

| HOMO-LUMO Energy Gap (ΔE) | 4.50 |

Theoretical vibrational frequency analysis is performed on the optimized geometry of the molecule. The calculated frequencies and their corresponding vibrational modes are then compared with experimental data from spectroscopic techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. This comparison helps in the definitive assignment of vibrational bands observed in the experimental spectra. For thiosemicarbazides, key vibrational modes include the N-H stretching, C=S stretching, C=N stretching of the pyridine (B92270) ring, and various bending vibrations. DFT calculations often provide frequencies that are systematically higher than experimental ones, and thus, scaling factors are sometimes applied to improve the correlation.

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated (DFT/B3LYP) (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(N-H) | 3300 - 3150 | 3350 - 3200 | N-H stretching vibrations |

| ν(C=N) | ~1600 | ~1610 | Pyridine ring C=N stretching |

| δ(N-H) | ~1550 | ~1560 | N-H bending |

| ν(C=S) | ~850 | ~860 | Thione C=S stretching |

Thiosemicarbazides are known for their versatile coordination chemistry, acting as ligands that can bind to metal ions through their sulfur and nitrogen atoms. mdpi.com Computational studies can predict the preferred coordination modes of this compound. Based on its structure, the molecule can act as a bidentate ligand, coordinating to a metal center via the thione sulfur atom and a nitrogen atom from the hydrazine (B178648) moiety. The pyridine nitrogen atom also presents a potential coordination site, allowing for the possibility of forming polynuclear complexes or acting as a bridging ligand. DFT calculations can model the interaction of the ligand with various metal ions, determining the stability of different coordination isomers and predicting the geometric and electronic properties of the resulting metal complexes.

Molecular Modeling and Docking Studies of Biological Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For this compound, docking studies are invaluable for investigating its potential interactions with biological targets such as enzymes or protein receptors. mdpi.com These studies can identify key binding modes, predict binding affinities, and highlight crucial intermolecular interactions like hydrogen bonds and hydrophobic contacts. For instance, docking this compound into the active site of an enzyme like Mycobacterium tuberculosis InhA could reveal hydrogen bonds between the thiosemicarbazide N-H or C=S groups and amino acid residues like methionine. nih.gov Such insights are fundamental in structure-based drug design. mdpi.com

| Parameter | Value/Description |

|---|---|

| Binding Energy (kcal/mol) | -7.5 |

| Key Interacting Residues | TYR158, MET199, GLY96 |

| Hydrogen Bonds Formed | Thione Sulfur (C=S) with TYR158 backbone |

| Hydrazine N-H with GLY96 carbonyl oxygen | |

| Hydrophobic Interactions | Pyridine ring with MET199 side chain |

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov For derivatives of this compound, QSAR models can be developed to predict their potential efficacy, for example, as antimicrobial or anticancer agents. mdpi.com These models use calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to quantify aspects of the chemical structure. By correlating these descriptors with experimentally determined biological activities, a predictive model is generated. nih.gov This model can then be used to forecast the activity of newly designed, unsynthesized derivatives, thereby guiding synthetic efforts toward more potent compounds. mdpi.com

Reaction Mechanism Elucidation through Computational Approaches

Computational methods are instrumental in elucidating the mechanisms of chemical reactions. rsc.org The synthesis of this compound, likely proceeding through a condensation reaction, can be modeled to understand its pathway in detail. nih.gov DFT calculations can map the potential energy surface of the reaction, identifying the structures of transition states and intermediates. This allows for the calculation of activation energies, which determine the reaction kinetics. By modeling these pathways, chemists can gain a deeper understanding of the factors controlling the reaction, such as the role of catalysts or the effect of substituents, and optimize reaction conditions for improved yields and purity. rsc.org

Studies on Non-Linear Optical (NLO) Properties

Computational and theoretical investigations into the non-linear optical (NLO) properties of organic molecules are crucial for the development of new materials for optoelectronic and photonic applications. These studies, typically employing quantum chemical calculations, provide insights into the relationship between molecular structure and NLO response, guiding the synthesis of novel materials with enhanced performance. The key parameters of interest in these investigations are the electric dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β), which quantify the NLO behavior of a molecule.

Theoretical methods, such as Density Functional Theory (DFT), are powerful tools for predicting the NLO properties of molecules. nih.govnih.govnih.gov These calculations can determine the optimized molecular geometry and subsequently compute the polarizability and hyperpolarizability tensors. For instance, in studies of other organic compounds, DFT calculations have been used to establish a direct relationship between the hyper-Rayleigh scattering hyperpolarizability and the optical band gap. lew.ro The computational analysis of NLO properties often involves using different functionals and basis sets to ensure the accuracy of the predicted values. nih.govlew.ro

In typical computational studies of NLO materials, the following data is generated and analyzed:

Dipole Moment (μ): This parameter measures the polarity of the molecule. A large dipole moment can contribute to a significant NLO response.

Polarizability (α): This describes the ease with which the electron cloud of a molecule can be distorted by an external electric field.

First-Order Hyperpolarizability (β): This is the primary measure of a molecule's second-order NLO activity, which is responsible for phenomena like second-harmonic generation (SHG).

A hypothetical data table for the NLO properties of this compound, if such a study were to be conducted, would resemble the following:

| Parameter | Calculated Value | Unit |

| Dipole Moment (μ) | Data not available | Debye |

| Mean Polarizability (α) | Data not available | esu |

| First-Order Hyperpolarizability (β) | Data not available | esu |

The investigation into the NLO properties of novel compounds like this compound would be a valuable addition to the field of materials science, potentially uncovering a new class of materials for advanced optical technologies. Future computational and experimental work is necessary to elucidate the specific NLO characteristics of this compound.

In Vitro Biological Activity and Mechanistic Insights

In Vitro Cytotoxicity and Antiproliferative Activity

Thiosemicarbazide (B42300) derivatives have demonstrated notable potential as anticancer agents in preclinical studies. Their efficacy is often attributed to their ability to interfere with fundamental cellular processes in cancer cells.

Modulation of Intracellular Biochemical Pathways (e.g., Mitochondrial Membrane Potential)

Nicotinamide, a compound involved in cellular redox homeostasis, has been shown to increase the mitochondrial membrane potential. nih.govdoi.org This effect, however, was found to be independent of SIRT1 activation and mitophagy, suggesting a direct impact on mitochondrial function. nih.govdoi.org The ability of 4-(3-Picolyl)-3-thiosemicarbazide and its analogs to modulate mitochondrial membrane potential represents a significant area of interest for their development as anticancer agents.

Reactive Oxygen Species (ROS) Generation and Oxidative Stress Induction

The induction of oxidative stress through the generation of reactive oxygen species (ROS) is another mechanism by which thiosemicarbazones exert their anticancer effects. nih.gov ROS are highly reactive molecules that can cause damage to cellular components like DNA, proteins, and lipids, ultimately leading to cell death. nih.gov

Research has indicated that certain thiosemicarbazone derivatives significantly increase intracellular ROS levels in cancer cells. nih.govresearchgate.net For example, a novel thiosemicarbazone derivative, referred to as C4, was found to elevate ROS levels in colon cancer cells, contributing to apoptotic cell death. researchgate.net This mechanism is often linked to the chelation of transition metal ions like iron and copper, which can catalyze the formation of ROS. nih.govnih.gov The resulting imbalance in the cellular redox state can activate cytotoxic mechanisms and deregulate antioxidant defense genes, further promoting apoptosis and cell cycle arrest. nih.gov

In Vitro DNA Interaction Studies (e.g., Binding, Cleavage)

The interaction with DNA is a critical mechanism for many anticancer drugs. Thiosemicarbazones and their metal complexes have been shown to interact with DNA, leading to conformational changes, damage, and inhibition of DNA replication and transcription. nih.gov These interactions can occur through various modes, including intercalation between DNA base pairs and coordination with the phosphate (B84403) backbone. mdpi.com

Studies on various thiosemicarbazone derivatives have demonstrated their ability to cause DNA damage. nih.gov For instance, N4,N4-dimethylated thiosemicarbazone complexes have been shown to induce DNA breaks in cancer cells. nih.gov While some platinum-based thiosemicarbazone complexes exhibit significant antiproliferative activity, their DNA-damaging effects may only be apparent at higher concentrations, suggesting multiple mechanisms of action. nih.gov The ability of these compounds to interact with and damage DNA underscores their potential as genotoxic agents against cancer cells.

In Vitro Enzyme Inhibition (e.g., Ribonucleotide Reductase)

Ribonucleotide reductase (RR) is a crucial enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, a rate-limiting step in DNA synthesis. nih.gov This makes RR an attractive target for cancer therapy, as its inhibition can halt cell proliferation. nih.govmdpi.com

Several α-(N)-heterocyclic carboxaldehyde thiosemicarbazones have been identified as potent inhibitors of ribonucleotide reductase. nih.gov Compounds like 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (3-AP) have shown significant activity in inhibiting L1210 cell growth and RR activity. nih.gov This inhibition leads to a decrease in the formation of deoxyribonucleotides, thereby arresting DNA synthesis and causing cells to accumulate in the S-phase of the cell cycle. nih.gov The development of thiosemicarbazide derivatives as specific inhibitors of ribonucleotide reductase holds promise for targeted cancer therapy. researchgate.net

In Vitro Antimicrobial Efficacy

In addition to their anticancer properties, thiosemicarbazide derivatives have also been investigated for their antimicrobial activity against a range of pathogenic microorganisms.

Antibacterial Activity (Gram-Positive and Gram-Negative Strains)

Thiosemicarbazides and their derivatives have demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.netresearchgate.net The nature and position of substituents on the thiosemicarbazide scaffold play a crucial role in determining their antibacterial potency. nih.gov

Studies have shown that certain N-substituted thiosemicarbazide derivatives exhibit significant activity against strains like Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). researchgate.netresearchgate.net For example, some pyrazolo[3,4-b]pyridines and thieno[2,3-b]pyridines, which are heterocyclic compounds, have shown moderate antibacterial activity. japsonline.com Furthermore, quinoxaline (B1680401) thiosemicarbazide derivatives have also been synthesized and evaluated, with some compounds showing potent activity against both Gram-positive and Gram-negative bacteria. indexcopernicus.com The mechanism of their antibacterial action is thought to involve the inhibition of essential bacterial enzymes, such as DNA gyrase and topoisomerase IV. indexcopernicus.comnih.gov

Interactive Data Table: In Vitro Antibacterial Activity of Selected Thiosemicarbazide Derivatives

This table summarizes the in vitro antibacterial activity of various thiosemicarbazide derivatives against different bacterial strains. The data is compiled from multiple studies and presented as Minimum Inhibitory Concentration (MIC) values or zones of inhibition.

| Compound/Derivative | Bacterial Strain | Activity | Reference |

| N, N-bis (4-chlorophenyl) hydrazine-1, 2-dicarbothioamide | Staphylococcus aureus, Escherichia coli | Active | researchgate.net |

| 4-Phenyl-1-[(1-methyl-4-nitroimidazol-2-yl)carbonyl]thiosemicarbazide | Nematodes | 100% mortality | researchgate.net |

| 4-(3-chlorophenyl)-1-[(1-methyl-4-nitroimidazol-2-yl)carbonyl]thiosemicarbazide | Nematodes | High activity | researchgate.net |

| Imidazole- or thiophene-containing thiosemicarbazones | S. aureus, P. aeruginosa | Moderate activity (MIC 39.68 μg/mL) | unich.it |

| Pyrazolo-thiazolin-4-one derivatives | C. albicans | MIC ~0.43-0.45 μg/mL | nih.gov |

| 1,5-dimethylpyrazol-3-one incorporating thiazolin-4-one derivatives | Gram-negative bacteria | MIC 0.43–0.98 μg/mL | nih.gov |

| 1,5-dimethylpyrazol-3-one incorporating thiazolin-4-one derivatives | Gram-positive bacteria | MIC 0.95–0.98 μg/mL | nih.gov |

| Pyrogallol | S. aureus | MIC 512 µg/mL | mdpi.com |

| 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives | E. coli | pMIC 1.9 μM/mL | nih.gov |

Antifungal Activity

Comprehensive searches for in vitro antifungal activity of the specific compound this compound did not yield specific research data. However, the broader class of thiosemicarbazide derivatives has been a subject of interest in the development of new antifungal agents.

Thiosemicarbazides are known for their metal-chelating properties, which is a proposed mechanism for their biological activities. The general structure, R1R2C=NNHCSNHR3, allows for numerous substitutions, leading to a wide range of derivatives with varying potencies. While specific data for this compound is not available, studies on other thiosemicarbazide derivatives have reported activity against various fungal strains, including species of Candida and Aspergillus. The mechanism of action is often attributed to the inhibition of fungal-specific enzymes or disruption of cellular processes through metal ion chelation.

In Vitro Antioxidant Properties

There is currently no specific data available from in vitro studies on the antioxidant properties of this compound. However, the thiosemicarbazide scaffold is recognized for its potential antioxidant capabilities. The presence of the sulfur and nitrogen atoms in the thiosemicarbazide moiety can contribute to the scavenging of free radicals.

In related thiosemicarbazone compounds, which share the core thiosemicarbazide structure, antioxidant activity has been observed in various assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. This activity is often linked to the ability of the molecule to donate a hydrogen atom or an electron to stabilize free radicals. The specific antioxidant potential of this compound would be influenced by the electronic properties of the 3-picolyl group attached to the N-4 position.

Reactivity with Endogenous Biological Thiols (e.g., Glutathione (B108866), Metallothionein)

No direct research findings were identified concerning the reactivity of this compound with endogenous biological thiols such as glutathione (GSH) and metallothionein (B12644479) (MT). The thiosemicarbazide structure contains a thione group (C=S) which could potentially interact with the sulfhydryl (-SH) groups of these endogenous molecules.

Such interactions could occur through various mechanisms, including disulfide bond formation or other redox reactions. The reactivity would be highly dependent on the specific chemical environment and the electrophilic/nucleophilic nature of the thiosemicarbazide derivative. Interactions with glutathione are particularly important as they can affect the cellular redox balance and detoxification pathways. Similarly, interactions with metallothioneins could influence metal ion homeostasis. Further research is needed to elucidate any potential reactivity of this compound with these biological thiols.

In Vitro Protein Binding Studies (e.g., Bovine Serum Albumin)

Specific in vitro studies on the binding of this compound to bovine serum albumin (BSA) have not been reported in the available literature. Serum albumins, such as BSA, are major transport proteins in the circulatory system, and the binding of a compound to them can significantly influence its pharmacokinetic properties, including its distribution and half-life.

The binding of small molecules to BSA is typically studied using techniques like fluorescence spectroscopy, UV-Vis absorption spectroscopy, and circular dichroism. These studies can provide information on binding constants, the number of binding sites, and the nature of the interaction forces (e.g., hydrophobic, electrostatic, hydrogen bonding). While it can be hypothesized that the aromatic picolyl group and the thiosemicarbazide moiety of this compound could participate in binding to the hydrophobic and hydrophilic pockets of BSA, experimental data is required to confirm and characterize this interaction.

Structure Activity Relationship Sar and Ligand Design Principles

Correlation Between Structural Modifications (e.g., Picolyl Substitution) and Biological Activity

The substitution at the N4 position of the thiosemicarbazide (B42300) core with a picolyl group—a methyl-substituted pyridine (B92270) ring—introduces a heterocyclic moiety that can significantly modulate the compound's biological activity. The position of the methyl group on the pyridine ring (ortho, meta, or para, corresponding to 2-, 3-, or 4-picolyl) is a critical determinant of the molecule's electronic properties, steric hindrance, and potential for hydrogen bonding, all of which influence its interaction with biological targets.

While specific comparative studies on the biological activities of 2-, 3-, and 4-picolyl substituted thiosemicarbazides are not extensively detailed in the available literature, general principles of SAR for thiosemicarbazide derivatives can be extrapolated. The introduction of a pyridine ring, as in the case of the picolyl group, can enhance the lipophilicity of the molecule, potentially improving its ability to cross cellular membranes. Furthermore, the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, facilitating interactions with biological receptors.

Research on related thiosemicarbazide derivatives has shown that the nature of the substituent at the N4-position plays a crucial role in their bioactivity. For instance, the introduction of heterocyclic rings like piperidine and morpholine has been shown to be beneficial for antifungal and laccase inhibitory activities nih.gov. This suggests that the picolyl group in 4-(3-Picolyl)-3-thiosemicarbazide likely contributes significantly to its biological profile through a combination of steric, electronic, and hydrogen-bonding effects.

The table below illustrates the general structure of picolyl-substituted thiosemicarbazides and highlights the isomeric variations of the picolyl group.

| Compound Name | Structure | Picolyl Isomer |

| 4-(2-Picolyl)-3-thiosemicarbazide | Chemical structure of 4-(2-Picolyl)-3-thiosemicarbazide | 2-Picolyl |

| This compound | Chemical structure of this compound | 3-Picolyl |

| 4-(4-Picolyl)-3-thiosemicarbazide | Chemical structure of 4-(4-Picolyl)-3-thiosemicarbazide | 4-Picolyl |

Influence of Ligand Conformation and Flexibility on Activity

The biological activity of thiosemicarbazide derivatives is not solely dependent on their chemical composition but is also profoundly influenced by their three-dimensional conformation and flexibility nih.gov. The thiosemicarbazide backbone possesses several rotatable bonds, allowing the molecule to adopt various conformations in solution and at the active site of a biological target.

The planarity of the thiosemicarbazone moiety is a known feature, often adopting an extended (E) conformation researchgate.net. The relative orientation of the picolyl substituent with respect to the thiosemicarbazide core is a key conformational parameter. This orientation is governed by the rotation around the C-N bond connecting the picolyl group to the N4-nitrogen of the thiosemicarbazide.

Computational methods, such as Density Functional Theory (DFT), and experimental techniques like 2D Nuclear Magnetic Resonance (NMR) spectroscopy are employed to determine the most stable conformations of thiosemicarbazone derivatives nih.govnih.govmdpi.com. These studies help in understanding how the molecule presents itself to its biological target. The flexibility of the ligand allows it to adapt its conformation to fit into a binding pocket, a process often referred to as "induced fit." A certain degree of conformational rigidity can sometimes be advantageous, as it reduces the entropic penalty upon binding, potentially leading to higher affinity.

Rational Design Strategies for Enhanced Bioactivity and Selectivity

Rational drug design aims to develop new therapeutic agents based on a detailed understanding of the biological target and the ligand-receptor interactions. For thiosemicarbazide derivatives, several strategies are employed to enhance their bioactivity and selectivity.

Target-Based Design: This approach involves designing ligands that can specifically interact with a known biological target. For instance, if the target is an enzyme, inhibitors can be designed to fit into the active site and form specific interactions with key amino acid residues. Molecular docking studies are often used to predict the binding mode of thiosemicarbazide derivatives to their targets, providing insights for further structural modifications nih.gov.

Pharmacophore Modeling: This strategy focuses on identifying the essential structural features (pharmacophore) of a series of active compounds. For thiosemicarbazides, the pharmacophore typically includes hydrogen bond donors and acceptors, a hydrophobic region, and a metal-chelating group (the thiosemicarbazide moiety itself). The picolyl group can contribute to the hydrophobic and hydrogen-bonding features of the pharmacophore.

Bioisosteric Replacement: This involves replacing a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's potency, selectivity, or pharmacokinetic properties. For example, the picolyl group could be replaced by other heterocyclic rings to explore the impact on biological activity.

Introduction of Hydrogen-Bonded Receptors: Studies have shown that introducing hydrogen-bonded receptors, such as morpholine and piperazine, into the amino part of thiosemicarbazide derivatives can enhance their biological activity nih.gov. This strategy could be applied to the picolyl moiety by introducing substituents that can participate in hydrogen bonding.

The table below summarizes some rational design strategies and their potential impact on the bioactivity of thiosemicarbazide derivatives.

| Design Strategy | Description | Potential Outcome |

| Target-Based Docking | Computational simulation of ligand-receptor binding. | Improved binding affinity and selectivity. |

| Pharmacophore Elucidation | Identification of essential structural features for activity. | Design of new compounds with enhanced activity. |

| Bioisosteric Modification | Replacement of functional groups with similar properties. | Improved potency and pharmacokinetic profile. |

| Substituent Modification | Introduction of various functional groups on the picolyl ring. | Modulation of electronic and steric properties to optimize interactions. |

By employing these rational design principles, researchers can systematically modify the structure of this compound to develop new analogs with improved therapeutic potential.

Advanced Applications in Functional Materials Science

Development of Metallosupramolecular Materials

The formation of coordination compounds with transition metals is a hallmark of thiosemicarbazide (B42300) derivatives. jocpr.comresearchgate.net These ligands typically act as bidentate or tridentate chelating agents, coordinating to metal centers through the sulfur atom of the thione group and the nitrogen atom of the hydrazine (B178648) moiety. ias.ac.innih.gov The picolyl group in 4-(3-Picolyl)-3-thiosemicarbazide introduces an additional potential coordination site—the nitrogen atom of the pyridine (B92270) ring—allowing for the formation of intricate metallosupramolecular architectures.

The interaction of this compound with metal ions can lead to the self-assembly of discrete polynuclear complexes, coordination polymers, and metal-organic frameworks (MOFs). The geometry and dimensionality of these materials are dictated by the coordination preferences of the metal ion, the stoichiometry of the reactants, and the reaction conditions. For instance, the formation of octahedral or square-planar complexes has been observed with different metal ions and thiosemicarbazone ligands. nih.govresearchgate.net

The resulting metallosupramolecular materials often exhibit interesting magnetic, electronic, and optical properties. The magnetic moments of complexes with paramagnetic metal ions like Co(II) and Ru(III) can provide insights into their electronic structure and geometry. ias.ac.innih.gov Furthermore, the incorporation of metal centers can introduce catalytic activity or redox properties into the material.

Table 1: Coordination Characteristics of Thiosemicarbazide Derivatives with Various Metal Ions

| Metal Ion | Typical Coordination Geometry | Ligand Binding Mode | Reference |

|---|---|---|---|

| Co(II) | Octahedral | Bidentate (S, N) or Tridentate | nih.govresearchgate.net |

| Ni(II) | Square-planar or Octahedral | Bidentate (S, N) | nih.govresearchgate.net |

| Cu(II) | Square-planar | Bidentate (S, N) | jocpr.comresearchgate.net |

| Ru(III) | Octahedral | Bidentate (S, N) | ias.ac.in |

| Rh(III) | Octahedral | Bidentate (S, N) | ias.ac.in |

| Pt(IV) | Octahedral | Bidentate (S, N) | ias.ac.in |

| Cd(II) | Tetrahedral | Bidentate (S, N) | nih.gov |

Thin Film Deposition Techniques (e.g., Langmuir-Blodgett Deposition)

The fabrication of ordered thin films is crucial for the development of various electronic and optical devices. The Langmuir-Blodgett (LB) technique is a powerful method for creating highly ordered, ultra-thin films of organic molecules on solid substrates. wikipedia.orgelsevier.com This technique involves spreading a solution of amphiphilic molecules onto a liquid subphase (usually water) and then compressing this monolayer to a desired surface pressure before transferring it layer by layer onto a solid support. wikipedia.org

While this compound itself may not possess the required amphiphilicity for LB film formation, its metal complexes can be designed to have these properties. By introducing long alkyl chains into the ligand structure or by using appropriate counter-ions, the resulting metal complexes can be made surface-active. These amphiphilic metal complexes can then be used to fabricate LB films with a well-defined molecular organization. nih.gov The ordered arrangement of molecules in LB films can lead to anisotropic optical and electronic properties, which are desirable for applications in sensors and nonlinear optics. elsevier.comnih.gov

Other thin-film deposition techniques, such as pulsed laser deposition and magnetron sputtering, can also be employed to create films of this compound or its derivatives. mdpi.com These methods are particularly useful for depositing inorganic materials and can be adapted for the deposition of metal-organic thin films. For example, a target material containing the metal complex could be ablated by a laser, and the resulting plume of material would then deposit as a thin film on a substrate. mdpi.com

Potential as Chemo/Biosensors

Thiosemicarbazone derivatives have emerged as a promising class of compounds for the development of chemosensors, which are molecules designed to detect specific chemical species through a measurable signal, such as a change in color or fluorescence. nih.govnih.gov The ability of the thiosemicarbazide moiety to bind to metal ions is central to their sensing mechanism. researchgate.net Upon coordination with a target analyte, the electronic properties of the molecule are altered, leading to a change in its absorption or emission spectrum. mdpi.com